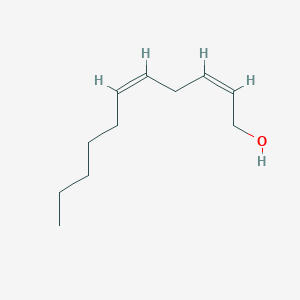

(2Z,5Z)-undeca-2,5-dien-1-ol

Description

Contextual Significance of Polyunsaturated Aliphatic Alcohols in Organic Chemistry

Polyunsaturated aliphatic alcohols are organic compounds that contain a hydroxyl group (-OH) and two or more carbon-carbon double bonds within a non-aromatic carbon chain. This class of molecules is significant for several reasons. In nature, many serve as semiochemicals, which are chemicals used for communication between organisms. These can include pheromones, attractants, and repellents. shimadzu.com

Industrially, these alcohols can be used as intermediates in the synthesis of more complex molecules. The presence of both a hydroxyl group and multiple double bonds provides several reactive sites, allowing for a variety of chemical transformations.

Structural Features and Stereochemical Characteristics of (2Z,5Z)-Undeca-2,5-dien-1-ol

The structure of this compound is defined by an eleven-carbon chain containing two double bonds and a primary alcohol functional group. The nomenclature "(2Z,5Z)" specifies the stereochemistry of the two double bonds. Both double bonds are in the 'Z' or 'cis' configuration, meaning the higher priority substituents on each carbon of the double bond are on the same side.

The key structural features are:

An eleven-carbon backbone: This makes it a medium-chain alcohol.

A primary alcohol: The hydroxyl group is attached to a carbon that is bonded to only one other carbon atom.

| Property | Value |

| Molecular Formula | C₁₁H₂₀O |

| Molecular Weight | 168.28 g/mol |

| CAS Number | 75817-50-4 |

| Stereochemistry | 2 'Z' (cis) double bonds |

Research Trajectories and Academic Relevance of Undecadienols

While the broader class of undecadienols and other polyunsaturated alcohols are relevant in areas such as pheromone research and synthetic chemistry, there is a notable lack of specific, in-depth research focused exclusively on the this compound isomer in the accessible scientific literature. General databases list its existence and basic properties, but detailed studies on its synthesis, biological activity, or applications are not readily found.

Research on related compounds, such as other isomers of undecadienol, often involves their identification as insect pheromones or their synthesis as part of methodologies for creating complex natural products. However, without direct studies, the specific academic relevance and research trajectory of this compound remain undefined. Its potential could lie in areas typical for such molecules, including chemical ecology or as a specialized building block in organic synthesis, but further research is required to establish this.

Properties

CAS No. |

75817-50-4 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

(2Z,5Z)-undeca-2,5-dien-1-ol |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-10,12H,2-5,8,11H2,1H3/b7-6-,10-9- |

InChI Key |

DIAHHRRJYUXCRL-HZJYTTRNSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CO |

Canonical SMILES |

CCCCCC=CCC=CCO |

Origin of Product |

United States |

Natural Occurrence and Chemical Ecology of 2z,5z Undeca 2,5 Dien 1 Ol

The investigation into the natural sources of (2Z,5Z)-undeca-2,5-dien-1-ol has primarily focused on marine environments, where a diverse array of volatile organic compounds (VOCs) are produced by various organisms.

Isolation and Characterization from Biological Sources

While direct isolation of this compound is not extensively documented, its presence is inferred from the analysis of volatile compounds from certain marine algae. Brown algae (Phaeophyceae), particularly species from the genus Dictyopteris, are well-known for producing a variety of C11 hydrocarbons and their derivatives. researchgate.net These compounds are responsible for the characteristic "ocean smell" of these algae. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) analysis of the essential oils and volatile fractions of Dictyopteris membranacea (also known as Dictyopteris polypodioides) has revealed a complex mixture of C11 compounds. researchgate.netnih.govsrce.hr Although specific isomers are not always detailed in every study, the presence of various undecadienols and related structures strongly suggests that this compound is a likely component of these volatile profiles. The extraction method, such as hydrodistillation or supercritical fluid extraction, can influence the identified chemical classes, with C11 hydrocarbons being prominent in hydrodistillates. nih.govsrce.hr

Table 1: Major Volatile Compound Classes Identified in Dictyopteris membranacea

| Compound Class | Predominant in Extraction Method | Reference |

| C11 Hydrocarbons | Hydrodistillation (HD) | nih.gov |

| Sesquiterpenes | Focused Microwave-Assisted Hydrodistillation (FMAHD) | nih.gov |

| Sulphur Compounds | Supercritical Fluid Extraction (SFE) | nih.gov |

Phytochemical Investigations and Species-Specific Production

Phytochemical studies have established that the production of C11 compounds is a characteristic feature of the genus Dictyopteris. researchgate.net These investigations have identified several related C11 molecules, such as dictyopterenes and their precursors. researchgate.netsrce.hr The specific composition of the volatile oils can vary depending on the geographical origin of the algae, highlighting the influence of environmental factors on their biosynthesis. researchgate.net

Red algae (Rhodophyta), such as those from the genus Laurencia, are also known producers of a wide range of halogenated and non-halogenated volatile organic compounds. While research has often focused on their halogenated metabolites, the capacity to produce diverse C11 compounds exists within this phylum.

Biosynthetic Pathways and Precursor Chemistry

The formation of this compound and related C11 compounds is intricately linked to the metabolism of fatty acids.

Enzymatic Synthesis of Polyunsaturated Alcohols from Fatty Acids

The general biosynthetic route to fatty alcohols involves the reduction of fatty acids or their activated forms (like acyl-CoA or acyl-ACP). scispace.comnih.gov This conversion can be catalyzed by enzymes such as fatty acyl-CoA reductases (FARs) or carboxylic acid reductases (CARs). nih.gov These enzymes facilitate the reduction of the carboxyl group of a fatty acid to a primary alcohol. In many organisms, this is a key step in the production of waxes and other lipid-based molecules.

Proposed Metabolic Routes and Intermediates for this compound

The biosynthesis of C11 unsaturated alcohols and hydrocarbons in brown algae is believed to start from polyunsaturated fatty acids (PUFAs), specifically C20 PUFAs. db-thueringen.de A proposed pathway involves the oxidative cleavage of these fatty acids. It is postulated that 1-undecen-3-ols are key intermediates in the formation of various C11 hydrocarbons found in brown algae like Dictyopteris. researchgate.net

The specific formation of this compound would likely involve a series of enzymatic reactions including desaturation and reduction, acting on a suitable fatty acid precursor. The stereochemistry of the double bonds (Z) points towards specific enzymatic control during the biosynthetic process.

Table 2: Proposed Precursors and Intermediates in C11 Unsaturated Alcohol Biosynthesis

| Compound Type | Role in Biosynthesis | Reference |

| C20 Polyunsaturated Fatty Acids | Initial Precursors | db-thueringen.de |

| 1-Undecen-3-ols | Key Intermediates | researchgate.net |

Ecological Functions and Inter-organismal Interactions

The volatile nature and specific chemical structure of this compound and its relatives suggest important roles in mediating interactions within their ecosystem.

Many C11 hydrocarbons produced by brown algae function as pheromones, facilitating sexual reproduction by attracting male gametes to the female gametes that release them. db-thueringen.deresearchgate.net These chemical signals are often effective at very low concentrations. Given its structural similarity to known algal pheromones, it is plausible that this compound could have a similar signaling function.

Furthermore, a wide array of secondary metabolites produced by marine algae, including volatile compounds, serve as chemical defenses against herbivores and pathogens. srce.hrnih.gov The production of these compounds can be induced by wounding, suggesting an active defense mechanism. researchgate.net The complex mixture of volatile compounds released by algae like Dictyopteris likely contributes to a broad-spectrum defense against various ecological pressures.

Elucidation of Pheromonal Roles in Intraspecific Communication

There are no research findings that identify this compound as a pheromone. Studies on brown algae have identified various C11-hydrocarbons, such as dictyopterenes, that function as sex pheromones, facilitating the meeting of gametes for reproduction. However, the alcohol this compound is not among the compounds identified in these signaling systems.

Contribution to Chemosensory Signaling in Marine Ecosystems

The contribution of this compound to chemosensory signaling in marine ecosystems is not documented. Research into the chemical language of the sea has uncovered a vast array of compounds that mediate interactions between organisms, but this specific dienol has not been implicated in any such signaling pathways.

Chemical Defense Mechanisms Involving Related Polyenes

While polyunsaturated C11-hydrocarbons are known to act as chemical defenses for some marine algae against herbivores, there is no scientific literature to support the involvement of this compound in such mechanisms. The defensive chemistry of related compounds from organisms like Dictyopteris has been a subject of study, but this particular alcohol has not been identified as a defensive agent.

Synthetic Methodologies for 2z,5z Undeca 2,5 Dien 1 Ol and Its Stereoisomers

Stereoselective Total Synthesis Approaches

The construction of the (2Z,5Z)-diene system requires careful planning and execution of reactions that favor the formation of cis-alkenes. The following sections delve into specific methodologies that are instrumental in achieving this stereochemical control.

Catalytic Hydrogenation and Semihydrogenation Strategies for Z-Alkenes

Catalytic hydrogenation is a fundamental transformation in organic chemistry. libretexts.org For the synthesis of Z-alkenes, the partial hydrogenation of alkynes is a key strategy. This process, often termed semihydrogenation, requires catalysts that can selectively reduce a triple bond to a double bond without further reduction to a single bond. libretexts.org

The Lindlar catalyst , composed of palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline (B57606), is a classic example of a catalyst designed for this purpose. libretexts.orgmasterorganicchemistry.com The poisoning agents deactivate the most active sites on the palladium surface, preventing over-reduction and promoting the formation of the cis-alkene. masterorganicchemistry.comrsc.org The reaction proceeds via the syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface, leading to the desired Z-geometry. libretexts.org The efficiency of the Lindlar catalyst is evident in its widespread use in the synthesis of various natural products and complex molecules containing Z-alkenes. masterorganicchemistry.comrsc.org

Table 1: Catalysts for Alkyne Semihydrogenation

| Catalyst System | Description | Selectivity | Reference(s) |

| Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Heterogeneous catalyst where lead salts and quinoline "poison" the palladium, reducing its activity. | High for Z-alkenes | libretexts.orgmasterorganicchemistry.comrsc.org |

| Pd/BaSO₄ with quinoline | An alternative to the Lindlar catalyst, also providing good selectivity for cis-alkenes. | High for Z-alkenes | masterorganicchemistry.com |

| Nickel Boride (Ni₂B) | A non-palladium alternative that can be used for similar selective hydrogenations. | Good for Z-alkenes | masterorganicchemistry.com |

| Zinc-Anilide Complex | A homogeneous catalyst system for the semi-hydrogenation of alkynes. | High Z:E ratios | acs.org |

| Imidazolyl Amino Molybdenum Cluster Sulfides | Air-stable homogeneous catalysts for (Z)-selective semihydrogenation. | Excellent yields for Z-alkenes | rsc.org |

Recent advancements have also explored homogeneous catalysts for this transformation. For instance, zinc-anilide complexes have been developed for the catalytic semihydrogenation of alkynes, demonstrating high alkene:alkane and Z:E ratios. acs.org Similarly, air-stable imidazolyl amino molybdenum cluster sulfides have been shown to effectively catalyze the (Z)-selective semihydrogenation of various diphenylacetylene (B1204595) derivatives to their corresponding Z-alkenes in excellent yields. rsc.org These newer systems offer potential advantages in terms of catalyst tuning and mechanistic understanding. acs.orgrsc.org

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and several of these methods are well-suited for the stereoselective synthesis of dienes.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgnumberanalytics.comyoutube.com It is a versatile method for forming C-C bonds and has been applied to the synthesis of complex molecules, including those with sp², and sp³ hybridized carbons. wikipedia.org For the synthesis of (2Z,5Z)-dienes, a Negishi coupling could involve the reaction of a (Z)-alkenylzinc reagent with a (Z)-alkenyl halide. The stereochemistry of the starting materials is generally retained in the product. libretexts.org The use of highly active palladium catalysts, such as those with bulky phosphine (B1218219) ligands, can enhance the efficiency of the coupling. nih.gov

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org Stereoselective synthesis of conjugated dienes can be achieved by coupling an alkenylboron compound with an alkenyl halide, with retention of the double bond geometry. researchgate.netacs.org For instance, the coupling of a (Z)-alkenylboronate with a (Z)-alkenyl bromide in the presence of a suitable palladium catalyst and base would be a viable strategy. researchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. organic-chemistry.orgwikipedia.orgyoutube.com While it is a powerful method for forming substituted alkenes, controlling the stereoselectivity to exclusively form a (Z,Z)-diene can be challenging. However, specific substrates and reaction conditions can favor the desired outcome. The reaction is widely used in the synthesis of complex molecules and natural products. youtube.com

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Diene Synthesis

| Reaction | Organometallic Reagent | Electrophile | Key Features | Reference(s) |

| Negishi Coupling | Organozinc | Organic Halide/Triflate | High functional group tolerance; couples sp³, sp², and sp carbons. | wikipedia.orgorganic-chemistry.orgnumberanalytics.com |

| Suzuki Coupling | Organoboron (Boronic acid/ester) | Organic Halide/Triflate | Mild reaction conditions; broad substrate scope. | libretexts.orgorganic-chemistry.orgresearchgate.net |

| Heck Reaction | Alkene | Unsaturated Halide/Triflate | Forms substituted alkenes; stereoselectivity can be controlled. | organic-chemistry.orgwikipedia.orgyoutube.com |

The Sonogashira coupling reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.orgnumberanalytics.com This reaction is fundamental for the synthesis of conjugated enynes, which are precursors to conjugated dienes. libretexts.orgnih.gov

A synthetic route to a (2Z,5Z)-diene could involve a Sonogashira coupling to form an enyne, followed by a stereoselective reduction of the alkyne to a Z-alkene using a method like Lindlar hydrogenation. For example, coupling a (Z)-vinyl halide with a terminal alkyne would generate a (Z)-enyne. Subsequent semihydrogenation would then furnish the desired (2Z,5Z)-diene system. The reaction is known for its mild conditions and has been employed in the synthesis of complex molecules and natural products. libretexts.orgwikipedia.org

Olefination Reactions for Double Bond Formation

Olefination reactions provide a direct method for the construction of double bonds and are therefore central to the synthesis of unsaturated compounds like (2Z,5Z)-undeca-2,5-dien-1-ol.

The Wittig reaction is a widely used chemical reaction to convert aldehydes or ketones to alkenes using a triphenyl phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.orgmasterorganicchemistry.com

Non-stabilized ylides , which typically have alkyl substituents on the carbanionic carbon, generally lead to the formation of (Z)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org This is attributed to the kinetic control of the reaction, where the initial cycloaddition to form the oxaphosphetane intermediate is irreversible and proceeds through a puckered transition state that minimizes steric interactions, leading to the cis-substituted product. wikipedia.org

Stabilized ylides , bearing electron-withdrawing groups such as esters or ketones, typically favor the formation of (E)-alkenes. organic-chemistry.org

For the synthesis of a (2Z,5Z)-diene, a double Wittig reaction or a sequential Wittig reaction using non-stabilized ylides would be a logical approach. For example, reacting a suitable dialdehyde (B1249045) or a protected hydroxyaldehyde with a non-stabilized phosphorane could generate the required (Z,Z)-diene framework. The use of salt-free conditions is often crucial for maximizing Z-selectivity, as lithium salts can lead to equilibration of intermediates and reduced stereoselectivity. wikipedia.org

Table 3: Stereoselectivity in the Wittig Reaction

| Ylide Type | Substituent on Carbanion | Predominant Alkene Isomer | Mechanistic Control | Reference(s) |

| Non-stabilized | Alkyl, H | Z-alkene | Kinetic | wikipedia.orgorganic-chemistry.org |

| Stabilized | Ester, Ketone (EWG) | E-alkene | Thermodynamic | organic-chemistry.org |

| Semi-stabilized | Aryl | Often poor E/Z selectivity | - | wikipedia.org |

Horner-Wadsworth-Emmons and Still-Gennari Methodologies

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, valued for its ability to form carbon-carbon double bonds from phosphonate (B1237965) carbanions and carbonyl compounds. conicet.gov.ar Typically, the HWE reaction favors the formation of thermodynamically stable (E)-alkenes. mdpi.com However, modifications to the phosphonate reagent can invert this selectivity, making it a powerful tool for constructing (Z)-alkenes.

The Still-Gennari olefination is a significant modification of the HWE reaction specifically designed to achieve high (Z)-selectivity. numberanalytics.com This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters. organicchemistrydata.org These groups increase the electrophilicity of the phosphorus atom and the acidity of the phosphonate protons. The reaction is typically conducted under kinetic control at low temperatures with strong, non-nucleophilic bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether. organicchemistrydata.orgnih.gov The electron-withdrawing groups are believed to accelerate the elimination of the oxaphosphetane intermediate, preventing equilibration to the more stable threoadduct that would lead to the (E)-alkene, thus favoring the formation of the (Z)-alkene. organicchemistrydata.org

Research has focused on optimizing these reagents for even greater selectivity. For instance, substituting the trifluoroethoxyl groups with more electron-withdrawing hexafluoroisopropoxyl groups has been shown to yield excellent Z:E ratios across a range of aldehydes. acs.org

Table 1: Comparison of HWE Reagents in Z-Selective Olefination

| Phosphonate Reagent | Aldehyde | Base/Conditions | Z:E Ratio | Yield | Reference |

| Ethyl bis(trifluoroethyl)phosphonoacetate | Benzaldehyde | NaH, -20 °C | 74:26 | Quantitative | mdpi.comnih.gov |

| Ethyl di(hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH, -20 °C | 97:3 | 92% | nih.gov |

| Ethyl bis(trifluoroethyl)phosphonoacetate | Octanal | NaH, -20 °C | 78:22 | N/A | mdpi.comnih.gov |

| Ethyl di(hexafluoroisopropyl)phosphonoacetate | Octanal | NaH, -20 °C | 88:12 | 87% | nih.gov |

| Ethyl bis(hexafluoroisopropyl)phosphonoacetate | Cinnamaldehyde | NaH, -20 °C | >99:1 | 99% | acs.org |

Elimination Reactions in the Construction of Unsaturated Alcohols

Elimination reactions are fundamental processes for converting saturated compounds into unsaturated ones, such as alkenes, and are a key method for preparing unsaturated alcohols. britannica.combyjus.com These reactions typically involve the removal of two substituents from adjacent carbon atoms. numberanalytics.com The most common types are E1 (unimolecular) and E2 (bimolecular) eliminations, distinguished by their kinetics and mechanisms. britannica.com

The dehydration of alcohols is a classic elimination reaction used to form alkenes by removing a water molecule. byjus.comlibretexts.org This process is usually catalyzed by strong acids like sulfuric or phosphoric acid, which protonate the hydroxyl group, converting it into a much better leaving group (water). libretexts.org However, acid-catalyzed dehydration of primary alcohols can be challenging and may lead to rearrangements, especially when carbocation intermediates are formed. libretexts.org

To circumvent the harsh conditions of strong acids, milder methods have been developed. One common strategy involves converting the alcohol into a derivative with a better leaving group, such as a tosylate or mesylate. Treatment of this sulfonate ester with a non-nucleophilic base then induces an E2 elimination to form the alkene. libretexts.org Another effective method, particularly for secondary and tertiary alcohols, is treatment with phosphorus oxychloride (POCl₃) in pyridine (B92270). libretexts.org

Table 2: Methods for Elimination Reactions in Alcohol Dehydration

| Method | Reagents | Alcohol Type | Mechanism | Notes | Reference |

| Acid-Catalyzed Dehydration | H₂SO₄ or H₃PO₄, heat | 2°, 3° > 1° | E1 (for 2°, 3°), E2 | Prone to rearrangement; not ideal for sensitive substrates. | libretexts.org |

| Tosylate/Mesylate Elimination | 1. TsCl or MsCl, Pyridine 2. Strong, non-nucleophilic base (e.g., DBU) | 1°, 2° | E2 | Avoids strong acids and rearrangements. | libretexts.org |

| POCl₃ Dehydration | POCl₃, Pyridine | 3°, hindered 2° | E2 | Milder conditions; effective for hindered systems. | libretexts.org |

Convergent and Linear Synthesis Pathways for Undecadienols

The architectural assembly of a complex molecule like this compound can be approached through two primary strategies: linear and convergent synthesis. chemistnotes.com

For this compound, a convergent strategy could involve the synthesis of two smaller building blocks: for example, a C5 fragment containing the C1-C5 portion with the Z-configured double bond and the terminal alcohol, and a C6 fragment. These two pieces could then be joined using a stereoselective coupling reaction, such as a Still-Gennari olefination, to form the second Z-configured double bond and complete the carbon skeleton.

Figure 1: Comparison of Linear and Convergent Synthesis Strategies

Chemoenzymatic and Biocatalytic Approaches to Stereodefined Unsaturated Alcohols

The demand for enantiomerically pure compounds has driven the development of chemoenzymatic and biocatalytic methods, which use the high stereoselectivity of enzymes to perform challenging chemical transformations. nih.gov These approaches are particularly valuable for creating stereodefined alcohols.

A powerful strategy involves the use of a one-pot, two-enzyme cascade. For instance, an ene-reductase (ER) can catalyze the stereospecific reduction of a C=C double bond in an α,β-unsaturated ketone (enone), setting a specific stereochemistry. The resulting ketone intermediate is then reduced in the same pot by a stereoselective alcohol dehydrogenase (ADH) to yield a chiral alcohol with high diastereomeric and enantiomeric purity. nih.gov The stereochemical outcome can often be controlled by selecting enzymes with opposite specificities, such as flavin mononucleotide (FMN) dependent ERs versus deazaflavin (F420) dependent ERs (FDRs), which can exhibit opposite stereoselectivity. nih.gov

Another chemoenzymatic approach uses haloperoxidases, such as the vanadium-dependent chloroperoxidase from Curvularia inaequalis (CiVCPO), to generate hypohalites in situ. These can then react with unsaturated alcohols to form cyclic haloethers, demonstrating the utility of enzymes in functionalizing unsaturated systems. tudelft.nl

Development of Novel Reagents and Catalysts for Alkenol Synthesis

While classic methods remain prevalent, ongoing research seeks to develop novel reagents and catalysts that offer improved efficiency, selectivity, and substrate scope for the synthesis of alkenols, particularly those with the less stable (Z)-configuration.

Z-Selective Olefin Metathesis: Olefin metathesis has been revolutionized by the development of catalysts that can control the stereochemistry of the resulting double bond. Molybdenum and tungsten-based catalysts, in particular, have shown remarkable activity and (Z)-selectivity in cross-metathesis reactions, enabling the synthesis of energetically disfavored (Z)-alkenes. nih.govcancer.gov These catalysts have been successfully applied to the synthesis of complex natural products containing (Z)-alkene moieties. cancer.govsigmaaldrich.com

Iron-Catalyzed Reductive Coupling: An innovative method for producing (Z)-olefins involves the reductive cross-coupling of terminal arylalkynes with alkyl halides. This reaction uses an inexpensive and non-toxic iron(II) bromide catalyst and zinc as a reductant. acs.org The reaction proceeds with high (Z)-selectivity and tolerates a wide range of functional groups on both coupling partners, providing a valuable alternative to traditional olefination methods. acs.org

Table 3: Comparison of Novel Catalytic Methods for Z-Alkenol Synthesis

| Method | Catalyst System | Reactants | Key Feature | Reference |

| Olefin Cross-Metathesis | Molybdenum or Tungsten Monoaryloxide Chloride Complexes | Terminal Alkenes | High (Z)-selectivity for previously challenging substrates. | nih.gov |

| Reductive Cross-Coupling | FeBr₂ (catalyst), Zn (reductant) | Alkyl Halide + Terminal Arylalkyne | Employs inexpensive, non-toxic iron; high (Z)-selectivity via anti-selective carbozincation. | acs.org |

Chemical Reactivity and Derivatization of 2z,5z Undeca 2,5 Dien 1 Ol

Transformations Involving the Primary Hydroxyl Group

The primary hydroxyl group in (2Z,5Z)-undeca-2,5-dien-1-ol is a key site for chemical modification, allowing for oxidation to the corresponding aldehyde or carboxylic acid, as well as conversion into esters and ethers.

Oxidation and Reduction Reactions

The primary alcohol functionality of this compound can be selectively oxidized to the corresponding aldehyde, (2Z,5Z)-undeca-2,5-dien-1-al, using mild oxidizing agents to prevent over-oxidation to the carboxylic acid and to avoid isomerization of the double bonds. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. More contemporary and milder methods, including the Swern oxidation and the use of Dess-Martin periodinane (DMP), are also well-suited for this purpose, offering high chemoselectivity and tolerance for the sensitive olefinic moieties within the molecule. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgnumberanalytics.comgaylordchemical.com These methods are known to efficiently oxidize primary alcohols to aldehydes under gentle conditions, minimizing the risk of side reactions. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgnumberanalytics.comgaylordchemical.com

Conversely, while the primary alcohol is already in a reduced state, the term "reduction" in this context could refer to the conversion of the alcohol to its corresponding alkane, a process that would typically involve initial conversion to a halide or tosylate followed by reductive cleavage. However, a more relevant transformation would be the reduction of the double bonds, which is discussed in a later section.

| Oxidation Reaction | Reagent | Product | Key Features |

| Oxidation of Primary Alcohol | Pyridinium Chlorochromate (PCC) | (2Z,5Z)-undeca-2,5-dien-1-al | Mild oxidant, minimizes over-oxidation. |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | (2Z,5Z)-undeca-2,5-dien-1-al | Mild conditions, avoids toxic metals. wikipedia.orgorganic-chemistry.orgnumberanalytics.comgaylordchemical.com |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | (2Z,5Z)-undeca-2,5-dien-1-al | High chemoselectivity, neutral pH, room temperature. wikipedia.orgorganic-chemistry.org |

Esterification and Etherification of the Alcohol Moiety

The primary hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, typically in the presence of a base like pyridine (B92270) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). For instance, reaction with acetyl chloride in the presence of pyridine would yield (2Z,5Z)-undeca-2,5-dien-1-yl acetate (B1210297). These reactions are generally high-yielding and proceed without affecting the double bonds.

Etherification can be achieved through methods like the Williamson ether synthesis. This involves the initial deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The subsequent reaction of this nucleophilic alkoxide with an alkyl halide, for example, methyl iodide, would produce the corresponding ether, in this case, 1-methoxy-(2Z,5Z)-undeca-2,5-diene.

| Derivatization Reaction | Reagents | Product Example | General Conditions |

| Esterification | Acetyl Chloride, Pyridine | (2Z,5Z)-undeca-2,5-dien-1-yl acetate | Anhydrous conditions, often at 0 °C to room temperature. |

| Etherification (Williamson) | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH3I) | 1-methoxy-(2Z,5Z)-undeca-2,5-diene | Anhydrous aprotic solvent (e.g., THF), inert atmosphere. |

Reactions at the Aliphatic Double Bonds

The two cis-double bonds at the C2 and C5 positions are susceptible to a variety of addition and isomerization reactions. Their non-conjugated nature, often referred to as a "skipped" diene system, influences their reactivity compared to conjugated dienes. nih.govresearchgate.netrsc.orgresearchgate.net

Hydrogenation and Halogenation of Olefinic Linkages

The double bonds of this compound can be fully saturated through catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) under a hydrogen atmosphere will yield undecan-1-ol. The reaction proceeds stepwise, and under carefully controlled conditions, it might be possible to achieve partial hydrogenation, although selective reduction of one double bond over the other in a non-conjugated system can be challenging. Wilkinson's catalyst, RhCl(PPh3)3, is known for its selectivity in hydrogenating less substituted double bonds and could potentially offer a degree of control. mdpi.com

Halogenation of the double bonds can be achieved using various reagents. For instance, addition of bromine (Br2) would lead to the tetra-brominated derivative. For more selective halogenation, particularly at the allylic positions, reagents like N-bromosuccinimide (NBS) are employed. In the presence of a radical initiator, NBS can effect bromination at the allylic carbons (C4 and C7) of the diene system.

| Reaction at Double Bonds | Reagent | Potential Product(s) | Notes |

| Catalytic Hydrogenation | H2, Pd/C | Undecan-1-ol | Complete saturation of both double bonds. |

| Allylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | Bromo-derivatives at C4 and/or C7 | Selective for allylic positions over double bond addition. |

| Dihalogenation | Bromine (Br2) | 2,3,5,6-Tetrabromoundecan-1-ol | Addition across both double bonds. |

Stereoisomerization and Configurational Stability Studies

The Z,Z configuration of the double bonds in this compound is not thermodynamically the most stable. The double bonds can undergo isomerization to the more stable E (trans) configuration under certain conditions. Thermal isomerization can lead to a mixture of stereoisomers, with the E,E and E,Z isomers being potential products. Current time information in San José, CR.researchgate.net The activation barrier for such isomerizations depends on the specific substitution pattern and reaction conditions.

Photochemical isomerization, often initiated by UV light, can also be employed to interconvert between Z and E isomers. researchgate.netnih.govnih.govresearchgate.netacs.org This process typically proceeds via an excited state where rotation around the carbon-carbon double bond is facilitated. The resulting photostationary state is a mixture of isomers whose ratio depends on the wavelength of light used and the molar absorptivities of the isomers at that wavelength.

Advanced Analytical Characterization in Research on 2z,5z Undeca 2,5 Dien 1 Ol

Chromatographic Separation and Purification Techniques

Chromatographic methods are indispensable for the separation of (2Z,5Z)-undeca-2,5-dien-1-ol from complex mixtures, such as reaction matrices or natural extracts, and for the verification of its purity. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and the analytical objective.

Gas Chromatography (GC-FID, GC-MS) for Volatile Compound Analysis

Given its moderate volatility, this compound is well-suited for analysis by gas chromatography. A flame ionization detector (GC-FID) provides quantitative information based on the compound's concentration, while coupling GC with a mass spectrometer (GC-MS) allows for its identification through characteristic mass spectra.

For effective separation, a capillary column with a polar stationary phase, such as those based on polyethylene (B3416737) glycol (e.g., DB-WAX or Stabilwax®), is typically preferred for analyzing alcohols. This is due to the polar nature of the hydroxyl group, which interacts favorably with the stationary phase, leading to better resolution from non-polar components. The retention time of the compound is a key identifier under specific chromatographic conditions. While a definitive retention index for this compound is not widely published, it can be estimated based on its structure relative to other long-chain alcohols.

Table 1: Typical Gas Chromatography Parameters for the Analysis of Unsaturated Alcohols

| Parameter | Value/Condition |

| Column | Polar (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50 °C, ramp at 10 °C/min to 230 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Detector (FID) | 250 °C |

| Detector (MS) | Transfer line at 240 °C, Ion source at 230 °C, EI at 70 eV |

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Purity Assessment

High-performance liquid chromatography (HPLC) is a powerful technique for the purification and purity assessment of this compound, particularly when dealing with less volatile impurities or when preparative scale isolation is required. Due to the lack of a strong UV chromophore in its structure, direct UV detection can be challenging, often necessitating derivatization or the use of a universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

A common approach involves reversed-phase HPLC, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. For underivatized this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would be appropriate. Gradient elution, where the solvent composition is changed over time, is often employed to achieve optimal separation of compounds with varying polarities.

Table 2: Illustrative HPLC Conditions for the Analysis of Long-Chain Alcohols

| Parameter | Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are crucial for the definitive identification and detailed structural analysis of this compound, providing insights into its molecular framework, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D COSY, HSQC, HMBC, NOESY)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is necessary to fully assign the structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key expected signals for this compound include a triplet for the terminal methyl group, multiplets for the methylene (B1212753) groups of the alkyl chain, characteristic multiplets for the olefinic protons, and a signal for the hydroxymethyl protons. The coupling constants between the olefinic protons are critical for confirming the Z configuration of the double bonds (typically in the range of 7-12 Hz for cis coupling).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, eleven distinct signals are expected. The chemical shifts of the olefinic carbons and the carbon bearing the hydroxyl group are particularly diagnostic.

2D NMR:

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to trace the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between protons, which can be used to further confirm the Z stereochemistry of the double bonds by observing spatial proximity between specific olefinic and allylic protons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~3.6 (d) | ~63 |

| 2 | ~5.5-5.6 (m) | ~128 |

| 3 | ~5.3-5.4 (m) | ~132 |

| 4 | ~2.8 (m) | ~27 |

| 5 | ~5.4-5.5 (m) | ~129 |

| 6 | ~5.2-5.3 (m) | ~130 |

| 7 | ~2.0-2.1 (m) | ~29 |

| 8 | ~1.2-1.4 (m) | ~31 |

| 9 | ~1.2-1.4 (m) | ~22 |

| 10 | ~1.2-1.4 (m) | ~32 |

| 11 | ~0.9 (t) | ~14 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS, HR-ESI-MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which serves as a molecular fingerprint. For this compound (C₁₁H₂₀O), the expected monoisotopic mass is approximately 168.15 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 168 may be observed, although it can be weak for primary alcohols. Characteristic fragmentation patterns for unsaturated alcohols include the loss of water (M-18), leading to a significant peak at m/z 150. libretexts.orglibretexts.orgyoutube.com Alpha-cleavage next to the oxygen atom, resulting in the loss of an alkyl radical, is also a common fragmentation pathway. libretexts.orgyoutube.com

High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), can determine the elemental composition of the molecule with high accuracy, confirming the molecular formula of C₁₁H₂₀O.

Table 4: Expected Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment |

| 168 | [M]⁺ (Molecular Ion) |

| 150 | [M - H₂O]⁺ |

| 139 | [M - C₂H₅]⁺ |

| 125 | [M - C₃H₇]⁺ |

| 67, 81, 95 | Characteristic hydrocarbon fragments from the dienyl system |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and straightforward method to identify the key functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm its structure.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the sp² hybridized carbons of the double bonds are expected to appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the alkyl chain will be observed just below 3000 cm⁻¹. The C=C stretching vibration for the Z-alkenes will give rise to a weak to medium absorption band around 1650 cm⁻¹. A strong C-O stretching band for the primary alcohol is anticipated in the range of 1050-1000 cm⁻¹. The out-of-plane bending (wagging) for the Z-disubstituted double bonds can sometimes be observed around 730-665 cm⁻¹. nih.govresearchgate.net

Table 5: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (broad) | O-H stretch | Alcohol |

| ~3010 | =C-H stretch | Alkene |

| 2960-2850 | C-H stretch | Alkane |

| ~1650 | C=C stretch | Alkene (Z) |

| ~1050 | C-O stretch | Primary Alcohol |

| ~700 | =C-H bend (out-of-plane) | Z-Alkene |

Hyphenated Techniques for Complex Mixture Analysis

The investigation of this compound in its natural context, such as in the floral scent of sexually deceptive orchids like Ophrys speculum, presents a significant analytical challenge. nih.govhuntington.org The floral bouquet of these orchids is a complex blend of volatile and semi-volatile organic compounds, and isolating the signal of a single component requires sophisticated analytical strategies. mdpi.comnih.gov Gas chromatography-mass spectrometry (GC-MS) stands as the most pivotal and widely employed hyphenated technique for this purpose.

Gas chromatography offers high-resolution separation of volatile compounds based on their physicochemical properties, such as boiling point and polarity. The choice of the capillary column's stationary phase is critical for resolving isomers of undecadienol. Non-polar columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane phase (e.g., DB-5 or equivalent), are often used for the initial separation of a wide range of compounds. For the challenging separation of geometric isomers, more polar columns, like those containing polyethylene glycol (e.g., Carbowax) or a high-cyanopropyl-containing phase, are often necessary. The retention index, a normalized measure of retention time, is a crucial parameter for the tentative identification of isomers by comparing experimental values with those from literature or databases.

Coupled with gas chromatography, mass spectrometry provides powerful identification capabilities. As the separated compounds elute from the GC column, they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum is a chemical fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For an unsaturated alcohol like this compound, characteristic fragmentation patterns include the loss of a water molecule (M-18) and cleavage at the carbon-carbon bonds adjacent to the hydroxyl group (alpha-cleavage). The molecular ion peak (M+), though sometimes weak in alcohols, is a key piece of information.

In the context of complex mixtures, such as orchid scent extracts, another layer of specificity is often added by using a coupled gas chromatography-electroantennographic detection (GC-EAD) system. In this setup, the effluent from the GC column is split between a standard detector (like a flame ionization detector or a mass spectrometer) and an insect's antenna. This allows researchers to pinpoint which of the many compounds in the mixture are biologically active, meaning they elicit an electrical response from the pollinator's antenna. This technique is invaluable for narrowing down the list of candidate semiochemicals in a complex blend before proceeding with full structural elucidation by GC-MS.

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), offers an alternative and complementary approach. While less common for highly volatile compounds, LC-MS can be advantageous for analyzing derivatized alcohols or less volatile components of a complex extract. Derivatization can improve chromatographic separation and ionization efficiency. LC-MS/MS provides an additional dimension of selectivity and structural information by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions.

The table below summarizes typical analytical parameters used in the GC-MS analysis of undecadienol isomers in complex biological mixtures.

| Parameter | Value/Description |

| Gas Chromatograph (GC) | |

| Column | Typically a non-polar (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar (e.g., HP-INNOWax, 30 m x 0.25 mm i.d., 0.25 µm film thickness) capillary column is used. The choice depends on the required separation of isomers. |

| Carrier Gas | Helium or Hydrogen, at a constant flow rate (e.g., 1-2 mL/min). |

| Oven Temperature Program | A programmed temperature ramp is used to elute a wide range of compounds. A typical program might start at 40-60°C, hold for a few minutes, and then ramp at 5-10°C/min to 220-250°C. |

| Injection Mode | Splitless or pulsed splitless injection is often used for trace analysis of components in a complex mixture. |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) analyzers are commonly used. |

| Scan Range | Typically from m/z 35 to 400 to cover the expected mass range of the compound and its fragments. |

| Data for this compound | |

| Molecular Weight | 168.28 g/mol |

| Key Mass Fragments (m/z) | Expected fragments include the molecular ion [M]+ at 168, [M-H₂O]+ at 150, and other fragments resulting from cleavage of the hydrocarbon chain. The relative abundances of these fragments are key to identification. |

| Retention Index (RI) | The retention index will vary depending on the stationary phase of the GC column used. Comparison with authenticated standards is essential for confident identification. |

Computational and Theoretical Investigations of 2z,5z Undeca 2,5 Dien 1 Ol

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like (2Z,5Z)-undeca-2,5-dien-1-ol. These calculations, often employing Density Functional Theory (DFT) or other ab initio methods, can provide detailed insights into its electronic structure and preferred three-dimensional arrangement (conformation).

The electronic structure of this compound is characterized by the presence of two Z-configured carbon-carbon double bonds and a primary alcohol functional group. These features dictate the molecule's reactivity and spectroscopic properties. Quantum chemical calculations would typically focus on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO is likely to be localized around the electron-rich double bonds, while the LUMO would represent the lowest energy region to accept electrons. The energy of this gap is a crucial indicator of the molecule's kinetic stability and reactivity.

Conformational analysis through quantum chemistry involves calculating the potential energy of the molecule as a function of its dihedral angles. For this compound, the key rotational bonds are those connecting the sp2 and sp3 hybridized carbon atoms. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be mapped, revealing the lowest energy (most stable) conformations.

Hypothetical Data Table: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 1.8 D | DFT/B3LYP/6-31G |

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of a few stable conformations, molecular modeling and dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. These methods are essential for exploring the full conformational landscape of a flexible molecule like this compound.

Molecular dynamics simulations would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for each atom. This allows for the observation of how the molecule flexes, bends, and rotates at a given temperature. The resulting trajectory provides a wealth of information about the accessible conformations and the energy barriers between them. From these simulations, one can construct a conformational landscape, often visualized as a free energy surface, which maps the probability of finding the molecule in a particular shape.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

For this compound, the most common spectroscopic techniques to be simulated would be Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: Computational methods can predict the chemical shifts of both ¹H and ¹³C atoms in the molecule. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with an experimental one, chemists can confirm the connectivity and stereochemistry of the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can also be calculated. Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching, bending) and absorbs infrared radiation at a characteristic frequency. The calculated IR spectrum can be used to identify the presence of key functional groups, such as the O-H stretch of the alcohol and the C=C stretches of the double bonds.

Hypothetical Data Table: Predicted vs. Experimental Spectroscopic Data for this compound

| Nucleus/Bond | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹H (C1-H) | 3.65 | 3.63 |

| ¹³C (C1) | 62.1 | 62.5 |

| C=C Stretch | 1655 | 1658 |

| O-H Stretch | 3350 | 3345 |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or reactions with other chemical species.

By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. The structure of the transition state provides crucial information about the geometry of the molecules as they are transforming.

For example, one could computationally investigate the mechanism of the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. This would involve modeling the interaction of this compound with an oxidizing agent and identifying the lowest energy pathway for this transformation. Such studies can help in optimizing reaction conditions and in designing more efficient synthetic routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.